molecular formula C8H4ClN3O2 B14716207 N-Cyano-3-nitrobenzene-1-carboximidoyl chloride CAS No. 10399-32-3

N-Cyano-3-nitrobenzene-1-carboximidoyl chloride

Cat. No.: B14716207
CAS No.: 10399-32-3
M. Wt: 209.59 g/mol
InChI Key: FCAQWZJMZBHTKU-UHFFFAOYSA-N
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Description

N-Cyano-3-nitrobenzene-1-carboximidoyl chloride is an organic compound with the molecular formula C8H4ClN3O2. This compound is characterized by the presence of a cyano group (–CN), a nitro group (–NO2), and a carboximidoyl chloride group (–C(=NH)Cl) attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-3-nitrobenzene-1-carboximidoyl chloride typically involves the reaction of 3-nitrobenzonitrile with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Nitrobenzonitrile+PhosgeneN-Cyano-3-nitrobenzene-1-carboximidoyl chloride\text{3-Nitrobenzonitrile} + \text{Phosgene} \rightarrow \text{this compound} 3-Nitrobenzonitrile+Phosgene→N-Cyano-3-nitrobenzene-1-carboximidoyl chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and stringent safety protocols is essential due to the hazardous nature of phosgene.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-3-nitrobenzene-1-carboximidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under mild to moderate conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used to hydrolyze the compound.

Major Products Formed

    Substitution: Formation of N-substituted derivatives.

    Reduction: Formation of N-Cyano-3-aminobenzene-1-carboximidoyl chloride.

    Hydrolysis: Formation of 3-nitrobenzoic acid.

Scientific Research Applications

N-Cyano-3-nitrobenzene-1-carboximidoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Cyano-3-nitrobenzene-1-carboximidoyl chloride involves its reactivity with nucleophiles and its ability to undergo reduction and hydrolysis. The cyano and nitro groups play a crucial role in its chemical behavior, influencing its reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzonitrile: Similar structure but lacks the carboximidoyl chloride group.

    N-Cyano-3-aminobenzene-1-carboximidoyl chloride: Formed by the reduction of the nitro group in N-Cyano-3-nitrobenzene-1-carboximidoyl chloride.

    3-Nitrobenzoic Acid: Formed by the hydrolysis of this compound.

Uniqueness

This compound is unique due to the presence of both cyano and nitro groups on the benzene ring, along with the reactive carboximidoyl chloride group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.

Properties

CAS No.

10399-32-3

Molecular Formula

C8H4ClN3O2

Molecular Weight

209.59 g/mol

IUPAC Name

N-cyano-3-nitrobenzenecarboximidoyl chloride

InChI

InChI=1S/C8H4ClN3O2/c9-8(11-5-10)6-2-1-3-7(4-6)12(13)14/h1-4H

InChI Key

FCAQWZJMZBHTKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NC#N)Cl

Origin of Product

United States

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